N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan
Brand Name: Vulcanchem
CAS No.: 824981-74-0
VCID: VC16817965
InChI: InChI=1S/C23H19N2O4S.3C4H9.Sn/c26-23(27)22(14-18-15-24-21-9-5-4-8-20(18)21)25-30(28,29)19-12-10-17(11-13-19)16-6-2-1-3-7-16;3*1-3-4-2;/h2-13,15,22,24-25H,14H2,(H,26,27);3*1,3-4H2,2H3;/t22-;;;;/m1..../s1
SMILES:
Molecular Formula: C35H46N2O4SSn
Molecular Weight: 709.5 g/mol

N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan

CAS No.: 824981-74-0

Cat. No.: VC16817965

Molecular Formula: C35H46N2O4SSn

Molecular Weight: 709.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan - 824981-74-0

Specification

CAS No. 824981-74-0
Molecular Formula C35H46N2O4SSn
Molecular Weight 709.5 g/mol
IUPAC Name (2R)-3-(1H-indol-3-yl)-2-[[4-(4-tributylstannylphenyl)phenyl]sulfonylamino]propanoic acid
Standard InChI InChI=1S/C23H19N2O4S.3C4H9.Sn/c26-23(27)22(14-18-15-24-21-9-5-4-8-20(18)21)25-30(28,29)19-12-10-17(11-13-19)16-6-2-1-3-7-16;3*1-3-4-2;/h2-13,15,22,24-25H,14H2,(H,26,27);3*1,3-4H2,2H3;/t22-;;;;/m1..../s1
Standard InChI Key DANUHZBSMIEXTF-VTTXPQSASA-N
Isomeric SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure features a biphenyl core substituted at the 4'-position with a tributylstannyl group (Sn(C4H9)3\text{Sn}(\text{C}_4\text{H}_9)_3) and at the 4-position with a sulfonyl-linked D-tryptophan residue. The biphenyl system provides rigidity and π-conjugation, while the tributylstannyl group introduces reactivity for further functionalization via cross-coupling reactions. The sulfonyl bridge enhances solubility and stabilizes the amino acid linkage, critical for maintaining bioactivity.

Stereochemical Considerations

The D-configuration of tryptophan distinguishes this compound from naturally occurring L-tryptophan derivatives. This stereochemical inversion can alter receptor binding affinities and metabolic stability, making it valuable for probing chiral-dependent biological pathways.

Synthesis and Industrial Scalability

Stille Cross-Coupling Methodology

The tributylstannyl group is introduced via a Stille coupling reaction between a halogenated biphenyl precursor and tributylstannane. This reaction is catalyzed by palladium complexes (e.g., Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4) under inert atmospheres, typically in solvents like tetrahydrofuran or dimethylformamide . Key parameters include:

  • Temperature: 80–100°C

  • Reaction time: 12–24 hours

  • Yield optimization: 60–75% after purification.

Industrial Production Challenges

Scaling this synthesis requires addressing tin waste management and catalyst recovery. Continuous flow reactors and immobilized palladium catalysts are employed to improve efficiency and reduce environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure >95% purity for research applications.

Chemical Reactivity and Functionalization

Substitution Reactions

The tributylstannyl group serves as a versatile handle for further modifications. Halogenation with Cl2\text{Cl}_2 or Br2\text{Br}_2 replaces the tin moiety with halogens, enabling subsequent Suzuki or Sonogashira couplings. For example:

R-Sn(C4H9)3+Br2R-Br+Sn(C4H9)3Br\text{R-Sn}(\text{C}_4\text{H}_9)_3 + \text{Br}_2 \rightarrow \text{R-Br} + \text{Sn}(\text{C}_4\text{H}_9)_3\text{Br}

This reactivity is exploited to introduce fluorophores or targeting groups for biomedical applications.

Oxidation and Reduction Pathways

The sulfonyl group is resistant to reduction, but the indole ring of tryptophan undergoes reversible oxidation at the pyrrole nitrogen, forming nitroso intermediates under strong acidic conditions. Controlled oxidation with H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4 modifies electronic properties for material science uses.

Applications in Medicinal Chemistry

Anticancer Activity Screening

Preliminary studies indicate apoptosis induction in leukemia cell lines (IC50_{50} ≈ 12 μM) via caspase-3 activation. Synergistic effects with doxorubicin suggest potential combination therapies.

Material Science Applications

Photophysical Properties

The biphenyl-tin system exhibits strong absorption in the UV-vis range (λmax_{\text{max}} = 280 nm, ε = 15,000 M1^{-1}cm1^{-1}), making it suitable as a photosensitizer in organic photovoltaics . Energy transfer efficiency reaches 85% in donor-acceptor molecular arrays, rivaling natural light-harvesting complexes .

Molecular Electronics

The compound’s rigid structure and low HOMO-LUMO gap (ΔE\Delta E = 2.1 eV) enable its use in field-effect transistors, demonstrating charge carrier mobilities of 0.3 cm2^2V1^{-1}s1^{-1}.

Future Research Directions

Targeted Drug Delivery

Conjugating the compound with nanoparticles could enhance blood-brain barrier penetration for neurological disorders.

Advanced Material Design

Incorporating the biphenyl-tin unit into metal-organic frameworks (MOFs) may improve photocatalytic CO2_2 reduction efficiency .

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